5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide
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Overview
Description
5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide is an organic compound with the molecular formula C9H9BrN2O2.
Preparation Methods
The synthesis of 5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with hydrazine hydrate, followed by the condensation with acetaldehyde. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various aryl derivatives .
Scientific Research Applications
5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as non-linear optical materials .
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or cellular processes .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide include other brominated benzohydrazides and related derivatives. These compounds share similar chemical structures but may differ in their specific substituents and biological activities. For instance, 5-bromo-2-aminobenzimidazole and its derivatives are known for their diverse pharmacological activities .
Properties
IUPAC Name |
5-bromo-N-[(E)-ethylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-2-11-12-9(14)7-5-6(10)3-4-8(7)13/h2-5,13H,1H3,(H,12,14)/b11-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGNKNCWYDSVDX-BIIKFXOESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC(=O)C1=C(C=CC(=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/NC(=O)C1=C(C=CC(=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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